Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is an organic compound with the molecular formula C15H23NO2. This compound is a member of the ester family, characterized by the presence of a tert-butyl group attached to the ester functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of tert-butyl esters often utilizes continuous flow processes to enhance efficiency and scalability. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, allowing researchers to analyze the structure and dynamics of large biomolecular assemblies . The compound’s amino group can also participate in various biochemical reactions, influencing its activity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-amino-2-methylphenyl)propanoate
- Tert-butyl 3-{[(2-methylphenyl)methyl]amino}propanoate
Uniqueness
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Its tert-butyl group provides stability and resistance to hydrolysis, while the amino group allows for versatile chemical modifications.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYESFVGXKUEH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.